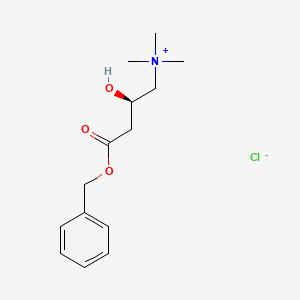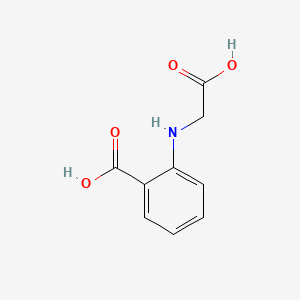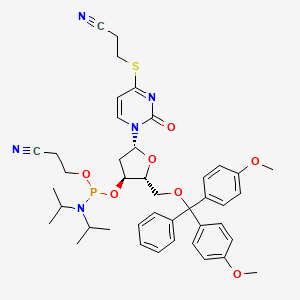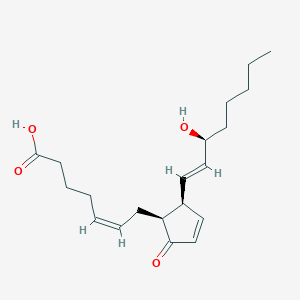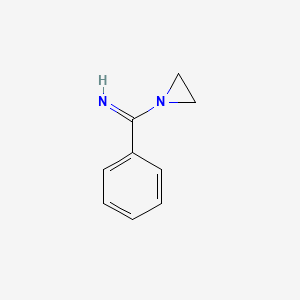
17|A-Estradiol 3-O-Benzyl 17-(2,3,4-Tri-O-acetyl-|A-D-glucuronide Methyl Ester)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Metabolic Profiling
Modification of 17β-estradiol metabolite profile in steer edible tissues after estradiol implant administration has shown that using gas chromatography–high resolution mass spectrometry (HRMS), it's possible to differentiate between untreated and implanted animals based on their metabolic profile. This differentiation is crucial in areas where the use of natural hormones in breeding cattle is strictly forbidden, as in the European Union (Maume et al., 2003).
Neuroprotective Properties
Studies on 17β-O-Alkyl ethers of estradiol, synthesized from 3-O-benzyl-17β-estradiol, revealed an increase in the protection of neural (HT-22) cells against oxidative stress, indicating potential neuroprotective properties. The protection furnished by higher (C-3 to C-8) alkyl ethers was significant compared to estradiol, highlighting the potential application of these compounds in addressing oxidative stress-related neural damage (Prokai et al., 2001).
Steroid Hormone Measurement in Meat
Understanding the estradiol content in bovine edible tissues is crucial for ensuring consumer safety and adhering to food safety standards. Research has focused on developing a multi-step extraction procedure in conjunction with parallel metabolism studies to evaluate estradiol content accurately. This research has been pivotal in separating various classes of free estradiol and conjugates, ensuring that meat products meet the required safety standards (Maume et al., 2001).
Potential Applications in Polymer-based Drug Delivery
Research into macromolecular prodrugs, specifically the synthesis and characterization of polymer-estradiol conjugates, suggests potential applications in drug delivery systems. The conversion of estradiol-3-benzoate (EB) into a polymeric carrier by carbamate linkage through a non-toxic ethylenediamine spacer indicates the possibility of developing hydrosoluble estradiol prodrugs. This research opens avenues for more efficient and targeted drug delivery mechanisms (Zovko et al., 2004).
Hormonal Residue Monitoring in Cattle
Understanding the serum profile disturbances in cattle in response to exogenous estradiol is essential for developing screening tools to monitor forbidden treatments in animal husbandry. Research focusing on the serum levels of various steroid sex hormones in cattle treated with estradiol benzoate (EB) has highlighted the potential for manifest variations between animal groups. This is instrumental in the development of viable screening tools for monitoring purposes in cattle, ensuring compliance with regulations and consumer safety (Regal et al., 2011).
Eigenschaften
IUPAC Name |
methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(8R,9S,13S,14S,17S)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H46O11/c1-21(39)45-32-33(46-22(2)40)35(47-23(3)41)37(49-34(32)36(42)43-5)48-31-16-15-30-29-13-11-25-19-26(44-20-24-9-7-6-8-10-24)12-14-27(25)28(29)17-18-38(30,31)4/h6-10,12,14,19,28-35,37H,11,13,15-18,20H2,1-5H3/t28-,29-,30+,31+,32+,33+,34+,35-,37-,38+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEMHHUYYPYPOD-YRRBPLPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2CCC3C2(CCC4C3CCC5=C4C=CC(=C5)OCC6=CC=CC=C6)C)C(=O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)O[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5=C4C=CC(=C5)OCC6=CC=CC=C6)C)C(=O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H46O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747730 |
Source


|
| Record name | (17beta)-3-(Benzyloxy)estra-1,3,5(10)-trien-17-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
678.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14364-98-8 |
Source


|
| Record name | (17beta)-3-(Benzyloxy)estra-1,3,5(10)-trien-17-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N,N-diethylethanamine;3-[2-[(E)-[5,5-dimethyl-3-[(Z)-[3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]cyclohex-2-en-1-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B585865.png)


